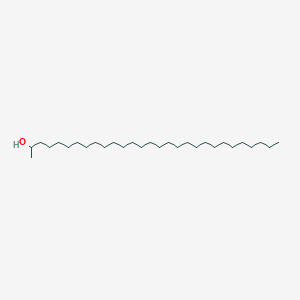
Nonacosan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosan-2-OL is a long-chain alcohol with the molecular formula C29H60O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is found in the epicuticular waxes of various plants, where it plays a role in protecting plant surfaces from environmental stressors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonacosan-2-OL can be synthesized through several methods. One common approach involves the reduction of nonacosan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Nonacosan-2-OL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonacosan-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to nonacosane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various halogenating agents for converting the hydroxyl group to a halide.
Major Products
Oxidation: Nonacosan-2-one.
Reduction: Nonacosane.
Substitution: Nonacosan-2-halide.
Scientific Research Applications
Nonacosan-2-OL has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their properties.
Biology: Investigated for its role in plant physiology, particularly in the formation of epicuticular waxes.
Medicine: Explored for potential antimicrobial properties.
Industry: Utilized in the development of biodegradable polymers and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Nonacosan-2-OL involves its interaction with lipid membranes. In plants, it contributes to the formation of a protective barrier on the surface, reducing water loss and providing resistance against pathogens. The molecular targets include the lipid bilayers of cell membranes, where this compound integrates and stabilizes the structure.
Comparison with Similar Compounds
Similar Compounds
Nonacosan-10-OL: Another long-chain alcohol found in plant waxes, differing in the position of the hydroxyl group.
Nonacosan-2-one: The oxidized form of Nonacosan-2-OL.
Nonacosane: The fully reduced form of this compound.
Uniqueness
This compound is unique due to its specific position of the hydroxyl group, which influences its physical and chemical properties. This positional specificity affects its melting point, solubility, and reactivity compared to other long-chain alcohols.
Properties
CAS No. |
241140-68-1 |
|---|---|
Molecular Formula |
C29H60O |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
nonacosan-2-ol |
InChI |
InChI=1S/C29H60O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30/h29-30H,3-28H2,1-2H3 |
InChI Key |
PFLIRJQGEGKFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


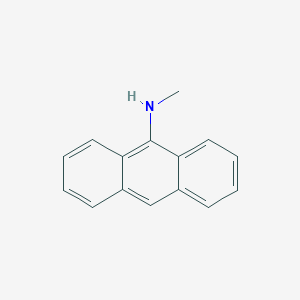
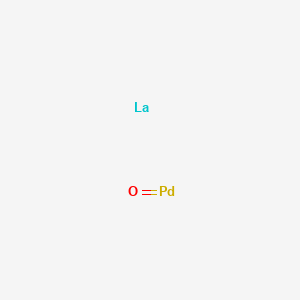
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
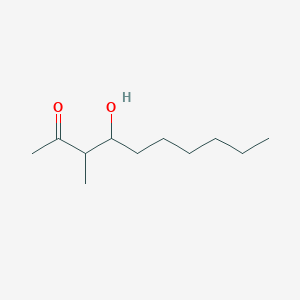
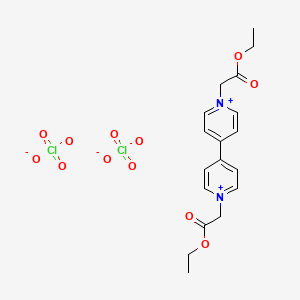
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
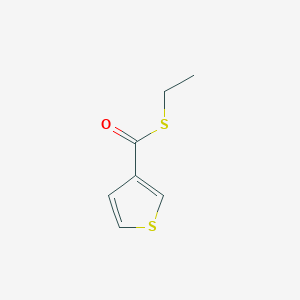
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
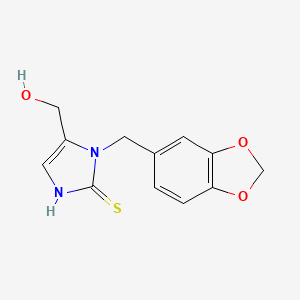
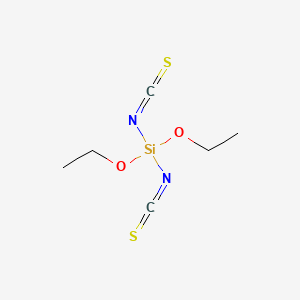
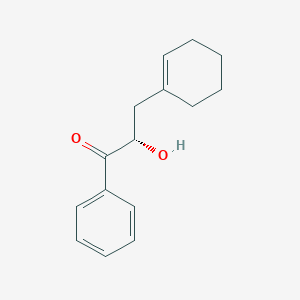
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
